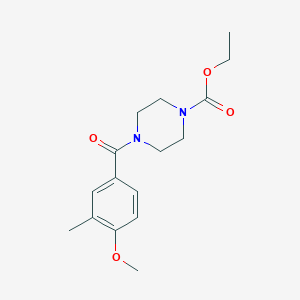
ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate, also known as EMD 386088, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
Ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to act as a selective antagonist of the dopamine D1 receptor. This receptor is involved in a wide range of physiological processes, including motor control, reward, and motivation. By blocking the activity of this receptor, ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have a number of potential therapeutic applications.
Biochemical and Physiological Effects:
ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have a number of biochemical and physiological effects. These include the modulation of dopamine signaling, the regulation of neuronal activity, and the modulation of neurotransmitter release. In addition, ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have potential applications in the treatment of a number of neurological disorders, including Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of using ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Orientations Futures
There are a number of potential future directions for research on ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088. These include the development of more potent analogs, the investigation of its potential therapeutic applications in neurological disorders, and the study of its effects on other neurotransmitter systems. In addition, further research is needed to fully understand the mechanism of action of ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 and its potential applications in scientific research.
Applications De Recherche Scientifique
Ethyl 4-(4-methoxy-3-methylbenzoyl)-1-piperazinecarboxylate 386088 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its mechanism of action and the biochemical and physiological effects it has on various biological systems.
Propriétés
IUPAC Name |
ethyl 4-(4-methoxy-3-methylbenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-4-22-16(20)18-9-7-17(8-10-18)15(19)13-5-6-14(21-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGBGIITROFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-chlorophenyl)ethyl]-3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4878020.png)

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)

![3,6-dimethyl-4-[(2-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4878046.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4878100.png)
![5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol](/img/structure/B4878108.png)